molecular formula C10H11ClF3N B8155082 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine

1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B8155082
M. Wt: 237.65 g/mol
InChI Key: DBYBSZAYKDHAAE-UHFFFAOYSA-N
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Description

1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine is an organic compound characterized by the presence of a chloro group and a trifluoromethyl group attached to a phenyl ring, along with a propan-1-amine chain. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine typically involves multiple steps. One common method starts with the preparation of 3-chloro-4-(trifluoromethyl)benzaldehyde, which is then subjected to reductive amination with propan-1-amine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions using sodium hydroxide or alkoxide bases.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding dechlorinated amine.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique reactivity.

Mechanism of Action

The mechanism by which 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The amine group can form hydrogen bonds with target proteins, influencing their activity. The chloro group may participate in halogen bonding, further stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the position and presence of the chloro group.

    4-Chloro-3-(trifluoromethyl)aniline: Similar structure but lacks the propan-1-amine chain.

Uniqueness: 1-[3-Chloro-4-(trifluoromethyl)phenyl]propan-1-amine is unique due to the combination of its functional groups, which confer distinct reactivity and biological properties. The presence of both chloro and trifluoromethyl groups enhances its chemical stability and potential for diverse applications.

Properties

IUPAC Name

1-[3-chloro-4-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3N/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5,9H,2,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYBSZAYKDHAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)C(F)(F)F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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